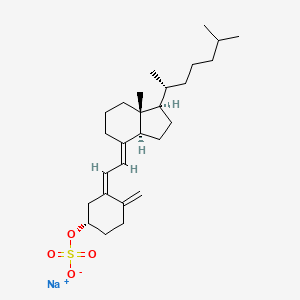

Vitamin D3 Sulfate Sodium Salt

説明

Cholecalciferol sulfate sodium salt, also known as Vitamin D3 sulfate, is a water-soluble form of Vitamin D3. It is a derivative of cholecalciferol (Vitamin D3) that has been modified to include a sulfate group, making it more soluble in water. This compound is used in various scientific and medical applications due to its enhanced solubility and stability compared to its non-sulfated counterpart .

作用機序

Target of Action

The primary target of Vitamin D3, also known as Cholecalciferol, is the Vitamin D Receptor (VDR) , which is a nuclear receptor found in numerous tissues throughout the body . The VDR plays a crucial role in maintaining calcium and phosphorus levels in a healthy physiological range to sustain a variety of metabolic functions, transcription regulation, and bone metabolism .

Mode of Action

Vitamin D3 interacts with its target, the VDR, to regulate the expression of various genes. The active metabolite, 1,25-dihydroxyvitamin D (calcitriol) , stimulates calcium and phosphate absorption from the small intestine, promotes secretion of calcium from bone to blood, and promotes renal tubule phosphate resorption .

Biochemical Pathways

Vitamin D3 is a secosteroid generated in the skin when 7-dehydrocholesterol located there interacts with ultraviolet irradiation, commonly found in sunlight . It is then hydroxylated in the liver to form 25-hydroxyvitamin D3, and subsequently in the kidneys to form the biologically active form, 1,25-dihydroxyvitamin D3 . This active form influences a wide range of physiological processes from bone health to immune function .

Pharmacokinetics

The pharmacokinetics of Vitamin D3 involves absorption, distribution, metabolism, and excretion (ADME). The 25-hydroxyvitamin D metabolite of cholecalciferol is absorbed to a greater extent than the nonhydroxy form of cholecalciferol . Liposomal formulations of Vitamin D3 have been shown to be more effective in elevating calcidiol concentration in serum .

Result of Action

The result of Vitamin D3’s action is the maintenance of calcium and phosphorus homeostasis, which is crucial for bone formation and maintenance . It also plays a role in cell proliferation, differentiation, and immune modulation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Vitamin D3. For instance, the latitude, season, time of day, skin color, age, clothing, and sunscreen use can affect the synthesis of Vitamin D3 in the skin . In terms of stability, metal ions and acidic conditions can destabilize Vitamin D3 in aqueous media, but these solutions can be stabilized after the addition of certain substances like ethylenediaminetetraacetic acid (EDTA), ascorbic acid, and citric acid .

生化学分析

Biochemical Properties

Vitamin D3 Sulfate Sodium Salt interacts with various enzymes and proteins in the body. It is involved in the complex biochemical pathways of Vitamin D synthesis and metabolism . The active form of Vitamin D, 1α,25-dihydroxyvitamin D3 (1,25D), initiates biological responses via binding to the vitamin D receptor (VDR). When occupied by 1,25D, VDR interacts with the retinoid X receptor (RXR) to form a heterodimer that binds to vitamin D responsive elements in the region of genes directly controlled by 1,25D .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . For example, it has a role in the prevention of cancer as well as immunity, diabetes, and cardiovascular and muscle disorders, which supports the actions of 1α,25 (OH)2D at cellular and molecular levels .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The hormonal metabolite of Vitamin D, 1α,25-dihydroxyvitamin D3 (1,25D), initiates biological responses via binding to the vitamin D receptor (VDR). When occupied by 1,25D, VDR interacts with the retinoid X receptor (RXR) to form a heterodimer that binds to vitamin D responsive elements in the region of genes directly controlled by 1,25D .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, Vitamin D3 administration improves unpredictable chronic mild stress (UCMS)-induced impairment of learning and memory in rats .

Metabolic Pathways

This compound is involved in the metabolic pathways of Vitamin D. This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. One key protein involved in transcellular transport of sulfate is the sodium-sulfate cotransporter NaSi-1, and previous studies suggest that vitamin D modulates sulfate homeostasis by regulating NaSi-1 expression .

Subcellular Localization

It is known that the vitamin D receptor (VDR) and the activation enzyme, CYP27B1, have been identified in numerous cell types not involved in calcium and phosphorus homeostasis , suggesting involvement in other body functions.

準備方法

Synthetic Routes and Reaction Conditions: The preparation of cholecalciferol sulfate sodium salt can be achieved by reacting commercial cholecalciferol with a pyridine-sulfur trioxide complex in pyridine. This reaction forms cholecalciferol sulfate, which is then reacted with sodium hydroxide to produce the sodium salt .

Industrial Production Methods: Industrial production of cholecalciferol sulfate sodium salt follows a similar synthetic route but on a larger scale. The process involves the controlled reaction of cholecalciferol with sulfur trioxide in the presence of pyridine, followed by neutralization with sodium hydroxide. The product is then purified and crystallized to obtain the final compound .

化学反応の分析

Types of Reactions: Cholecalciferol sulfate sodium salt undergoes various chemical reactions, including:

Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Although less common, reduction reactions can also take place, especially in the presence of strong reducing agents.

Substitution: The sulfate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Reagents like alkyl halides and nucleophiles are commonly used for substitution reactions.

Major Products Formed:

Oxidation: Oxidized derivatives of cholecalciferol sulfate.

Reduction: Reduced forms of the compound.

Substitution: Various substituted derivatives depending on the reagents used.

科学的研究の応用

Biochemical and Pharmacological Applications

Vitamin D3 sulfate sodium salt serves multiple roles in biochemical research and pharmacology:

- Biomarker for Vitamin D Status : It is utilized as a stable internal standard in mass spectrometry for the quantification of vitamin D levels in biological samples, aiding in the assessment of vitamin D status in patients .

- Sulfate Homeostasis : Research indicates that vitamin D3 plays a critical role in regulating sulfate homeostasis through the modulation of sodium-sulfate cotransporter NaSi-1 expression. This regulation is crucial for maintaining physiological sulfate levels, which are essential for various bodily functions .

Clinical Applications

The clinical implications of this compound are significant, particularly in relation to disease prevention and management:

- Immunomodulatory Effects : Studies have shown that vitamin D3 can influence immune responses. For instance, low doses of 1,25-dihydroxyvitamin D3 (the active form of vitamin D) have been linked to enhanced pro-inflammatory responses in certain infections, suggesting a nuanced role in immune modulation .

- Multiple Sclerosis Research : Investigations into the effects of vitamin D3 on multiple sclerosis (MS) have revealed that supplementation may have a minor beneficial effect on reducing new lesions and relapses, although results vary across studies .

Stability and Formulation Challenges

The stability of this compound in aqueous solutions is a critical factor for its effective application:

- Stability Studies : Research has demonstrated that vitamin D3 is prone to degradation when exposed to light and oxygen. Factors such as pH, temperature, and the presence of metal ions significantly affect its stability. Stabilization strategies involving antioxidants like ascorbic acid and chelating agents such as EDTA have shown promise in prolonging the shelf life of formulations containing vitamin D3 .

Comparative Data Table

The following table summarizes key findings related to the applications and stability of this compound:

Case Study 1: Immunological Response to Vitamin D3

A study involving mice treated with varying doses of 1,25-dihydroxyvitamin D3 showed that low doses resulted in reduced fungal burden during candidemia while higher doses led to adverse outcomes. This highlights the importance of dosage in therapeutic applications .

Case Study 2: Vitamin D and Multiple Sclerosis

In a clinical trial focusing on patients with clinically isolated syndrome (CIS), participants receiving daily doses of vitamin D did not show a significant reduction in the progression to multiple sclerosis compared to placebo, indicating the need for further research into optimal dosing strategies .

類似化合物との比較

Cholecalciferol (Vitamin D3): The non-sulfated form of Vitamin D3, less soluble in water compared to its sulfate derivative.

Calcifediol (25-hydroxyvitamin D3): A metabolite of cholecalciferol, used in the diagnosis and treatment of Vitamin D deficiency.

Calcitriol (1,25-dihydroxyvitamin D3): The active form of Vitamin D3, involved in calcium and phosphate metabolism.

Uniqueness: Cholecalciferol sulfate sodium salt is unique due to its enhanced water solubility and stability, making it more suitable for certain applications compared to its non-sulfated counterparts. Its ability to be directly absorbed without the need for metabolic conversion also adds to its distinct advantages .

生物活性

Vitamin D3 sulfate sodium salt, a sulfate ester of vitamin D3 (cholecalciferol), has garnered attention due to its potential biological activity and implications for human health. This article presents a detailed overview of its synthesis, biological effects, and the current understanding of its role in various physiological processes, supported by data tables and relevant research findings.

Synthesis of this compound

Vitamin D3 sulfate is synthesized through the conjugation of vitamin D3 with sulfate. The synthesis process typically involves using sulfur trioxide as the sulfate donor, resulting in a product that can be characterized using high-performance liquid chromatography (HPLC) and spectral methods. The structural integrity of vitamin D3 sulfate is confirmed through techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) .

Calcium Mobilization and Bone Health

Research indicates that vitamin D3 sulfate has significantly reduced biological activity compared to its parent compound, vitamin D3. Specifically, it exhibits less than 5% of the calcium mobilization ability from bone and approximately 1% of the capacity to stimulate calcium transport, elevate serum phosphorus levels, or support bone calcification . These findings challenge previous assertions regarding the potent biological activity of vitamin D3 sulfate, particularly in its role as a water-soluble form of vitamin D.

| Biological Activity | Vitamin D3 | Vitamin D3 Sulfate |

|---|---|---|

| Calcium Mobilization | 100% | <5% |

| Calcium Transport | 100% | <1% |

| Serum Phosphorus Elevation | 100% | <1% |

Immune Response Modulation

Vitamin D is known for its immunomodulatory effects. In studies involving systemic infections, low doses of 1,25-dihydroxyvitamin D3 (the active form of vitamin D) have been shown to enhance pro-inflammatory immune responses. This suggests that while vitamin D3 sulfate may not directly influence calcium metabolism, it could play a role in modulating immune responses through its effects on vitamin D metabolism .

Case Studies and Research Findings

- Animal Studies : In a study involving vitamin D-deficient rats, administration of vitamin D3 sulfate resulted in minimal physiological changes compared to control groups receiving regular vitamin D. The lack of significant biological activity was consistent across various dosages .

- Sulfate Homeostasis : Vitamin D's role in regulating sulfate homeostasis is noteworthy. Studies show that vitamin D influences the expression of sodium-sulfate cotransporter NaSi-1 in the kidneys. In mice lacking the vitamin D receptor (VDR), NaSi-1 expression was significantly reduced, leading to altered serum sulfate concentrations . This suggests that while vitamin D3 sulfate may not exert direct biological effects, it could influence broader metabolic pathways related to sulfate transport.

特性

IUPAC Name |

sodium;[(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl] sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O4S.Na/c1-19(2)8-6-9-21(4)25-15-16-26-22(10-7-17-27(25,26)5)12-13-23-18-24(14-11-20(23)3)31-32(28,29)30;/h12-13,19,21,24-26H,3,6-11,14-18H2,1-2,4-5H3,(H,28,29,30);/q;+1/p-1/b22-12+,23-13-;/t21-,24+,25-,26+,27-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZXPJUMUSRXXKW-DRFPHCMDSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)OS(=O)(=O)[O-])C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)OS(=O)(=O)[O-])C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H43NaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00858568 | |

| Record name | Sodium (3S,5Z,7E)-9,10-secocholesta-5,7,10-trien-3-yl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

486.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78392-27-5 | |

| Record name | Sodium (3S,5Z,7E)-9,10-secocholesta-5,7,10-trien-3-yl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。